![molecular formula C12H11N3O2S B113112 4-Anilino-2-(methylthio)pyrimidine-5-carboxylic acid CAS No. 857200-26-1](/img/structure/B113112.png)
4-Anilino-2-(methylthio)pyrimidine-5-carboxylic acid
Overview
Description
“4-Anilino-2-(methylthio)pyrimidine-5-carboxylic acid” is a chemical compound with the empirical formula C6H7N3O2S . It has a molecular weight of 185.20 . This compound is typically in solid form .
Molecular Structure Analysis
The SMILES string of “4-Anilino-2-(methylthio)pyrimidine-5-carboxylic acid” is O=C(O)C1=CN=C(SC)N=C1N . The InChI is 1S/C6H7N3O2S/c1-12-6-8-2-3(5(10)11)4(7)9-6/h2H,1H3,(H,10,11)(H2,7,8,9) .
Physical And Chemical Properties Analysis
“4-Anilino-2-(methylthio)pyrimidine-5-carboxylic acid” is a solid . Its empirical formula is C6H7N3O2S and its molecular weight is 185.20 .
Scientific Research Applications
Tumor-Inhibitory Properties
The compound has been studied for its tumor-inhibitory properties . It’s part of a class of compounds known as 2-Methylthio-4-(substituted-anilino)-5-carbethoxypyrimidines, which have shown promising results in inhibiting tumor growth .
Synthesis of Other Compounds
This compound can be used in the synthesis of other complex compounds . For example, it can be used to prepare 2-methylthio-4-chloro-5-carbethoxypyrimidine .
Glycogen Synthase Kinase-3 (GSK-3) Inhibitors
The compound has been used in the synthesis of highly potent, selective, and orally active Glycogen Synthase Kinase-3 (GSK-3) inhibitors . GSK-3 inhibitors have potential applications in the treatment of various diseases, including Alzheimer’s disease, bipolar disorder, and cancer .
Metabolic Stability Studies
The compound can be used in metabolic stability studies . These studies evaluate cytochrome P450 (CYP)-mediated metabolism of test compounds in vitro .
Synthesis of Pyrimido[4,5-d]pyrimidines
The compound can be used in the synthesis of pyrimido[4,5-d]pyrimidines . These compounds have been reported as selective inhibitors for EGFR , which could have potential applications in cancer treatment.
Drug Discovery
Given its various properties and potential applications, this compound can be a valuable tool in drug discovery . It can be used to develop new drugs with potential therapeutic applications in various diseases .
Safety and Hazards
properties
IUPAC Name |
4-anilino-2-methylsulfanylpyrimidine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c1-18-12-13-7-9(11(16)17)10(15-12)14-8-5-3-2-4-6-8/h2-7H,1H3,(H,16,17)(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPXFPSWBAHAIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)NC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Anilino-2-(methylthio)pyrimidine-5-carboxylic acid |
Synthesis routes and methods I
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Synthesis routes and methods II
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